6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid

Description

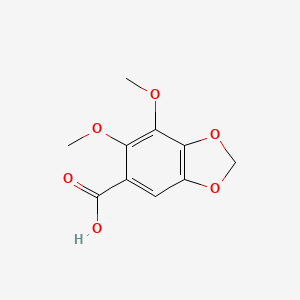

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid (CAS 22027-56-1) is a heterocyclic compound featuring a benzodioxole core substituted with methoxy groups at positions 6 and 7 and a carboxylic acid at position 3. Its InChIKey (FRDRMVXVIUVAPV-UHFFFAOYSA-N) confirms its stereochemical uniqueness. This compound is structurally related to isoquinoline derivatives and bioactive benzodioxole analogs, such as papaverine, but distinguishes itself through its substitution pattern and functional groups .

Properties

IUPAC Name |

6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-13-7-5(10(11)12)3-6-8(9(7)14-2)16-4-15-6/h3H,4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRMVXVIUVAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1C(=O)O)OCO2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574142 | |

| Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22027-56-1 | |

| Record name | 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 1,3-benzodioxole.

Carboxylation: The carboxylic acid group at the 5 position can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and carboxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing production output.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

Medicinal Applications

Anticancer Properties

Research has indicated that DMDBA exhibits significant anticancer activity. Studies have shown that derivatives of benzodioxole compounds can inhibit the proliferation of various cancer cell lines, including colon cancer (COLO 205) and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell migration, which are crucial for preventing metastasis .

Case Study: Colon Cancer Inhibition

A study focused on the anti-proliferative effects of DMDBA derivatives on human colon cancer cells demonstrated that these compounds could effectively reduce cell viability by inducing cell cycle arrest and apoptosis. The findings suggest that DMDBA may serve as a lead compound for developing new anticancer agents .

Synthesis and Derivative Development

DMDBA serves as a precursor for synthesizing various bioactive compounds. Its structural framework allows for modifications that can enhance biological activity or selectivity towards specific targets.

Synthesis Pathways

Several synthetic methods have been developed to produce DMDBA and its derivatives. These include:

- Oxidative Reactions : Utilizing methoxy-substituted phenolic compounds as starting materials.

- Rearrangement Reactions : Transforming simpler benzodioxole structures into more complex forms with enhanced biological properties .

Applications in Organic Synthesis

DMDBA is utilized in organic synthesis, particularly in creating coenzyme Q analogs. Coenzyme Q plays a vital role in cellular respiration and energy production, making its analogs valuable in pharmaceutical applications.

Case Study: Coenzyme Q Analog Synthesis

Research has demonstrated that DMDBA can be incorporated into the synthesis of coenzyme Q analogs through oxidative radical reactions. This process allows for the development of compounds with potential therapeutic benefits in mitochondrial diseases .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Inhibits proliferation of colon and breast cancer cells; induces apoptosis. |

| Organic Synthesis | Serves as a precursor for coenzyme Q analogs; enhances bioactivity. |

| Synthetic Pathways | Various methods including oxidative reactions and rearrangements are effective. |

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid are best understood through comparisons with analogs. Below is a detailed analysis supported by research findings:

Structural Analogues in the Benzodioxole Family

- Key Insights: Ring System: The 1,3-benzodioxole core (5-membered) in the target compound contrasts with the 1,4-benzodioxane (6-membered) in analogs, affecting ring strain and electronic properties. This difference influences binding to biological targets, such as smooth muscle receptors . Synthetic Accessibility: Unlike 1,4-benzodioxan-6-carboxylic acid (synthesized via straightforward condensation), the target compound’s synthesis is less documented, possibly contributing to its discontinuation .

Isoquinoline Derivatives with Overlapping Substituents

Compounds like 1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share the 6,7-dimethoxy motif but differ in core structure and functionalization:

- Activity Comparison: The isoquinoline derivatives exhibit stronger smooth muscle relaxation (e.g., 7e: −74% vs. control) compared to the benzodioxole-carboxylic acid, likely due to the tetrahydroisoquinoline skeleton’s enhanced interaction with adrenergic receptors .

Functional Group Variations

- Ester Derivatives : Compounds like ethyl 5-(3-fluorobenzyl)-1,3,4-oxadiazole-2-carboxylate () replace the carboxylic acid with an ester. This modification increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility .

- Amide Derivatives: Analogues such as 5-(6,7-dimethoxyisoquinoline-1-carbonyl)-1,3-benzodioxole-4-carboxylic acid () introduce an amide linkage, enhancing stability and protease resistance compared to the free carboxylic acid .

Research Findings and Implications

- Market Trends : The discontinuation of this compound () aligns with industry shifts toward halogenated or esterified benzodioxoles with better pharmacokinetic profiles .

Biological Activity

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as myristicin, has the molecular formula and a molecular weight of approximately 210.18 g/mol. The compound's structure features two methoxy groups and a carboxylic acid functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Inhibition of EZH1 and EZH2 : Research indicates that this compound acts as an inhibitor of the methyltransferase enzymes EZH1 and EZH2. These enzymes are involved in the regulation of gene expression through histone modification, and their overexpression is linked to several cancers .

- Antitumor Activity : The compound has demonstrated significant antitumor effects in various cancer cell lines. It inhibits cell proliferation and induces apoptosis in cancer cells dependent on EZH2 activity .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect |

|---|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15.2 | EZH2 Inhibition | Induces apoptosis |

| Study 2 | A549 (Lung Cancer) | 12.5 | Cell Cycle Arrest | Inhibits proliferation |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Histone Modification | Alters gene expression |

Case Study 1: Antitumor Effects on Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at an IC50 value of 15.2 µM. The compound triggered apoptotic pathways evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Inhibition of Lung Cancer Proliferation

Another study focused on A549 lung cancer cells showed that the compound inhibited cell proliferation with an IC50 of 12.5 µM. Mechanistic investigations revealed that it induced cell cycle arrest at the G0/G1 phase, thereby preventing further division .

Case Study 3: Impact on Cervical Cancer Cells

In HeLa cervical cancer cells, the compound exhibited an IC50 of 10.0 µM. The study highlighted its ability to modify histone methylation patterns, leading to altered expression of oncogenes associated with tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.